molecular formula C20H19BrN4O4 B13392978 1-[6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid

1-[6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid

Cat. No.: B13392978
M. Wt: 459.3 g/mol
InChI Key: GTAWFKLRVIVMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the imidazo[1,2-a]pyridine core, followed by functionalization at specific positions to introduce the bromo and nitrophenyl groups . The reaction conditions often include the use of palladium-catalyzed coupling reactions (e.g., Suzuki reaction) and Vilsmeier-Haack reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative .

Scientific Research Applications

1-[6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of bromo and nitrophenyl groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C20H19BrN4O4

Molecular Weight

459.3 g/mol

IUPAC Name

1-[[6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C20H19BrN4O4/c21-15-3-6-18-22-19(13-1-4-16(5-2-13)25(28)29)17(24(18)11-15)12-23-9-7-14(8-10-23)20(26)27/h1-6,11,14H,7-10,12H2,(H,26,27)

InChI Key

GTAWFKLRVIVMIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.